REACTION_SMILES
|
[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41].[Cl:24][c:25]1[cH:26][cH:27][cH:28][c:29]([C:30]([O:31][OH:33])=[O:32])[cH:34]1.[Cl:47][CH2:48][Cl:49].[Na+:42].[OH:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([CH3:23])[c:8]([CH2:12][S:13][c:14]2[n:15][c:16]3[c:17]([nH:18]2)[cH:19][cH:20][cH:21][cH:22]3)[n:9][cH:10][cH:11]1.[OH:43][C:44](=[O:45])[O-:46]>>[OH:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([CH3:23])[c:8]([CH2:12][S:13]([c:14]2[nH:15][c:16]3[c:17]([n:18]2)[cH:19][cH:20][cH:21][cH:22]3)=[O:32])[n:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OO)c1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(OCCCO)ccnc1CSc1nc2ccccc2[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(OCCCO)ccnc1CS(=O)c1nc2ccccc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |